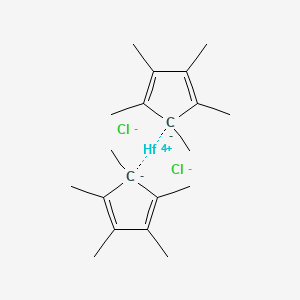
Bis(pentamethylcyclopentadienyl)hafniumdichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride is a chemical compound with the molecular formula C20H30Cl2Hf. It is a metallocene complex where hafnium is sandwiched between two pentamethylcyclopentadienyl ligands and coordinated with two chloride ions. This compound is known for its applications in catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride can be synthesized through the reaction of hafnium tetrachloride with pentamethylcyclopentadiene in the presence of a base. The reaction typically proceeds as follows:
HfCl4+2C5(CH3)5H→Hf(C5(CH3)5)2Cl2+2HCl
The reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products .
Industrial Production Methods
Industrial production methods for bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The hafnium center can undergo oxidation or reduction, altering the oxidation state of the metal.
Coordination Reactions: The compound can form coordination complexes with other ligands
Common Reagents and Conditions
Common reagents used in reactions with bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride include alkyl halides, aryl halides, and various ligands. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions with bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can produce alkyl-substituted hafnium complexes .
Scientific Research Applications
Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is used in the synthesis of advanced materials, such as hafnium-based ceramics and thin films.
Biological Research: It is studied for its potential biological activity and interactions with biomolecules.
Medical Research: The compound is investigated for its potential use in medical imaging and as a therapeutic agent
Mechanism of Action
The mechanism of action of bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride involves the coordination of the hafnium center with various ligands. The pentamethylcyclopentadienyl ligands stabilize the hafnium center, allowing it to participate in various chemical reactions. The chloride ligands can be easily substituted, making the compound versatile in different applications .
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)hafnium(IV) dichloride: Similar structure but with cyclopentadienyl ligands instead of pentamethylcyclopentadienyl.
Bis(pentamethylcyclopentadienyl)zirconium(IV) dichloride: Similar structure but with zirconium instead of hafnium.
Bis(pentamethylcyclopentadienyl)titanium(IV) dichloride: Similar structure but with titanium instead of hafnium
Uniqueness
Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride is unique due to the presence of pentamethylcyclopentadienyl ligands, which provide greater stability and reactivity compared to cyclopentadienyl ligands. The hafnium center also imparts unique properties, making the compound valuable in various applications .
Properties
Molecular Formula |
C20H30Cl2Hf |
|---|---|
Molecular Weight |
519.8 g/mol |
IUPAC Name |
hafnium(4+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;dichloride |
InChI |
InChI=1S/2C10H15.2ClH.Hf/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
WOVAPSKRUGQYQX-UHFFFAOYSA-L |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cl-].[Cl-].[Hf+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


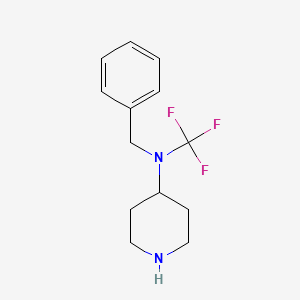
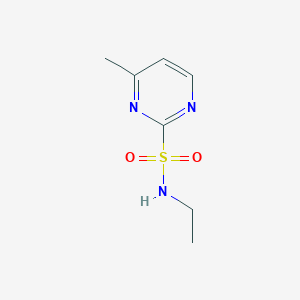
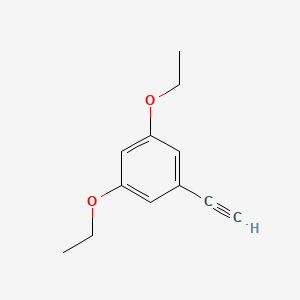
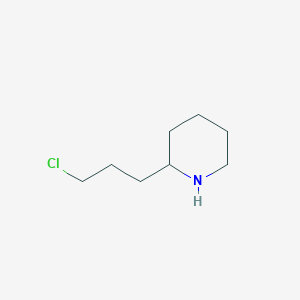

![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)


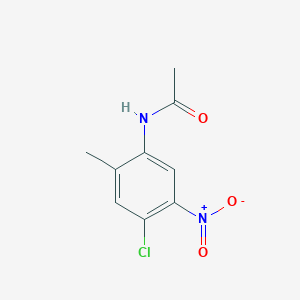
![7-Chloro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13977271.png)
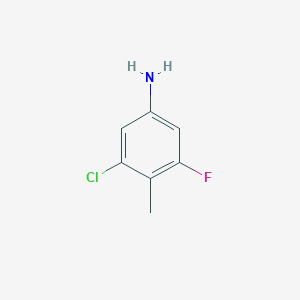
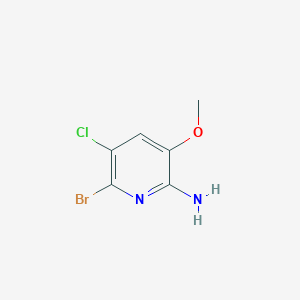
![tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate](/img/structure/B13977287.png)
![6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1h,3h)-pyrimidinedione](/img/structure/B13977295.png)
